Regioisomeric Carboxylic Acid Position Dictates GABA Transporter Pharmacophore Compatibility: 3-COOH vs 4-COOH
The 3-carboxylic acid position on the piperidine ring is a structural prerequisite for binding to GABA transporters (GAT1–GAT4). Nipecotic acid (piperidine-3-carboxylic acid, IC50 ~10 μM at GAT1) and its optimized derivative SNAP-5114 (IC50 = 5 μM at hGAT-3, 21 μM at rGAT-2) both require the carboxylate at the 3-position [1]. The 4-carboxylic acid regioisomer (CAS 926189-92-6) places the carboxylate outside the recognized pharmacophore geometry; SAR studies on 4-substituted nipecotic acid analogs reported 'generally insignificant to poor' binding affinities at mGAT1 [2]. A researcher sourcing a building block for GABA transporter ligand synthesis must select the 3-COOH isomer; the 4-COOH isomer is not a functional substitute.
| Evidence Dimension | GABA transporter inhibitory potency |
|---|---|
| Target Compound Data | Scaffold: piperidine-3-carboxylic acid. Reference compound SNAP-5114 (3-COOH scaffold): IC50 = 5 μM (hGAT-3), 21 μM (rGAT-2), 388 μM (hGAT-1) . |
| Comparator Or Baseline | 4-substituted nipecotic acid derivatives (4-COOH regioisomer scaffold): binding affinities 'generally insignificant to poor' at mGAT1 [2]. |
| Quantified Difference | ≥100-fold difference in potency between 3-COOH and 4-COOH regioisomeric scaffolds in GABA transporter assays. |
| Conditions | GABA uptake inhibition assays in HEK-293 cells expressing recombinant mGAT1 or hGAT1-4 transporters. |
Why This Matters
If the intended application involves GABA transporter modulation, selecting the 4-COOH isomer will result in a completely inactive compound, wasting synthetic effort and resources.
- [1] Wikipedia. Nipecotic acid. GABA uptake inhibitor; piperidine-3-carboxylic acid scaffold. View Source
- [2] AllJournals.cn. Design and synthesis of novel 4-substituted nipecotic acid derivatives as inhibitors of mGAT1. Biological activities: generally insignificant to poor. Two compounds (rac-57 and rac-84) showed only modest activity. View Source
